![molecular formula C18H17NO4 B5765736 N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5765736.png)
N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide, also known as DMBA, is a synthetic compound that has gained attention for its potential use in scientific research. DMBA belongs to the benzofuran family and has a molecular weight of 311.36 g/mol. In
Scientific Research Applications
Taste Enhancement in Food
- Synthesis and Characterization : DE was synthesized with a 94% yield under optimized conditions. Its chemical structure was clearly characterized using 1H and 13C NMR spectra .
- Activation of Receptors : DE binds and activates calcium-sensing and T1R1/T1R3 receptors, further supporting its efficacy .
Anti-Cancer Properties
Another compound related to DE is N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea (also known as DPI-3290). Here’s its application:
Bacterial RNA Polymerase Inhibition
While not directly related to DE, it’s worth mentioning:
- Dithiolopyrrolone Derivatives : Novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives inhibit bacterial RNA polymerase (RNAP). These compounds have potential antimicrobial applications .
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide interacts with the switch region of the bacterial RNAP . The switch region can be divided into three pockets: hydrogen bond sub pocket, cleft sub pocket, and hydrophobic pocket . The compound’s interaction with these pockets inhibits the function of RNAP, thereby disrupting RNA synthesis in bacteria .
Biochemical Pathways
The inhibition of RNAP disrupts the transcription process in bacteria, affecting various biochemical pathways dependent on RNA . This results in the inhibition of bacterial growth, particularly in Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. In addition, it has shown potent inhibitory activity against Escherichia coli RNAP .
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11-13-6-4-5-7-15(13)23-17(11)18(20)19-14-9-8-12(21-2)10-16(14)22-3/h4-10H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTVXRMTMWIMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide |
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